molecular formula C₆D₂Br₂F₂ B1160296 1,4-Dibromo-2,3-difluorobenzene-d2

1,4-Dibromo-2,3-difluorobenzene-d2

Cat. No.: B1160296
M. Wt: 273.9
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Description

Significance of Deuterium (B1214612) Labeling in Aromatic Systems

The strategic replacement of hydrogen with deuterium in aromatic systems is a powerful technique with wide-ranging implications. nih.gov This process, known as isotopic labeling, is a vital tool in medicinal research, metabolomics, and for elucidating reaction mechanisms. nih.gov The fundamental difference between deuterium and hydrogen lies in their mass; deuterium contains both a proton and a neutron, making it about twice as heavy as hydrogen. youtube.com This mass difference leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond.

This stronger bond is the basis of the kinetic isotope effect, where breaking a C-D bond requires more energy and thus can occur at a slower rate than breaking a C-H bond. princeton.edu Pharmaceutical researchers exploit this effect to enhance a drug's metabolic profile. irisotope.com By replacing hydrogen atoms at sites of metabolic attack with deuterium, the drug's breakdown can be slowed, potentially increasing its half-life and efficacy. irisotope.com

Beyond pharmaceuticals, deuterium labeling is instrumental in:

Mechanistic Studies: Tracking the position of the deuterium label through a chemical reaction provides unambiguous evidence of reaction pathways and mechanisms. nih.govyoutube.com

Materials Science: In industries like electronics, deuterated compounds are used in the manufacturing of Organic Light Emitting Diode (OLED) displays to improve their longevity and performance. irisotope.com

Spectroscopy: In Nuclear Magnetic Resonance (NMR) spectroscopy, deuterated solvents are essential for preventing solvent signals from obscuring the signals of the analyte. irisotope.com The substitution also causes a noticeable shift in the vibrational frequencies in Infrared (IR) spectroscopy. nih.gov

Table 1: Applications of Deuterium Labeling in Chemical Research

Field Application Rationale
Medicinal Chemistry Improve drug metabolic stability (pharmacokinetics). irisotope.com The kinetic isotope effect slows the rate of metabolic breakdown at the labeled site. princeton.eduirisotope.com
Reaction Mechanisms Trace the fate of atoms and bonds during a reaction. nih.gov The deuterium atom acts as a distinguishable marker. youtube.com
Materials Science Enhance the durability of electronic components like OLEDs. irisotope.com Stronger C-D bonds lead to greater material stability and longevity. irisotope.com
Analytical Chemistry Serve as non-interfering solvents for NMR spectroscopy. irisotope.com Deuterium is NMR-inactive under standard proton NMR conditions. irisotope.com

| Spectroscopy | Study vibrational modes of molecules. nih.gov | The mass difference between H and D causes a predictable shift in IR absorption bands. nih.gov |

Research Context of 1,4-Dibromo-2,3-difluorobenzene-d2

The specific compound, this compound, exists within the research context of its non-deuterated (or protio) analogue. The parent compound, 1,4-Dibromo-2,3-difluorobenzene, is a halogenated benzene (B151609) derivative used as a building block in the synthesis of various other chemicals. chemicalbook.compharmaffiliates.com Notably, it serves as a precursor for preparing certain biologically active compounds, such as non-nucleoside reverse transcriptase inhibitors, and for creating conjugated polymers used in organic photovoltaics. chemicalbook.compharmaffiliates.com

This compound is the deuterium-labeled version of this precursor, with the molecular formula C₆D₂Br₂F₂. vulcanchem.com In this molecule, the two hydrogen atoms at the 5 and 6 positions of the benzene ring are replaced with deuterium atoms. vulcanchem.com Its use is intrinsically linked to the applications of its parent compound. Researchers utilize the deuterated variant as a tracer to study the mechanisms of reactions involving 1,4-Dibromo-2,3-difluorobenzene or to synthesize end-products with modified properties.

Scope and Research Objectives for this compound Studies

The primary objectives for employing this compound in research are centered on leveraging the unique properties of its deuterium labels. These objectives include:

Mechanistic Elucidation: Using the compound to trace the transformation of the benzene ring during the synthesis of pharmaceuticals or polymers. The deuterium labels act as probes that can be monitored using techniques like mass spectrometry or NMR to understand reaction intermediates and pathways. nih.gov

Kinetic Isotope Effect Studies: Investigating how the presence of deuterium at specific positions influences the rate and selectivity of reactions. This is critical for optimizing synthetic procedures and for designing molecules with tailored reactivity. nih.govprinceton.edu

Development of Improved Molecules: Synthesizing novel drugs or polymers from this deuterated precursor. The goal is to create end-products where the C-D bonds confer enhanced stability, leading to pharmaceuticals with longer biological half-lives or more durable polymer materials for applications like organic electronics. irisotope.com

Spectroscopic Analysis: Studying the influence of the heavy isotopes on the spectroscopic signatures of the molecule and its derivatives. This contributes to a more fundamental understanding of the structure and dynamics of polyhalogenated aromatic systems. nih.govvulcanchem.com

The physical properties of this compound are subtly different from its non-deuterated counterpart, reflecting the influence of the isotopic substitution.

Table 2: Comparison of Physical Properties

Property 1,4-Dibromo-2,3-difluorobenzene This compound (Estimated)
Molecular Formula C₆H₂Br₂F₂ nih.govsynquestlabs.com C₆D₂Br₂F₂ vulcanchem.com
Molecular Weight 271.88 g/mol nih.govsynquestlabs.com 273.89 g/mol vulcanchem.com
Boiling Point 211.9±35.0 °C at 760 mmHg vulcanchem.com Slightly higher than non-deuterated vulcanchem.com
Vapor Pressure 0.3±0.4 mmHg at 25°C vulcanchem.com Slightly lower than non-deuterated vulcanchem.com

| Physical State | Solid vulcanchem.com | Solid vulcanchem.com |

Properties

Molecular Formula

C₆D₂Br₂F₂

Molecular Weight

273.9

Origin of Product

United States

Synthetic Methodologies for 1,4 Dibromo 2,3 Difluorobenzene D2 and Its Precursors

Strategies for Regioselective Deuteration in Fluoro- and Bromo-substituted Benzenes

Regioselectivity is paramount when introducing deuterium (B1214612) into a substituted benzene (B151609) ring. The electronic effects of existing substituents, such as fluorine and bromine, heavily influence the position of deuterium incorporation. For a molecule like 1,4-Dibromo-2,3-difluorobenzene, the two hydrogen atoms are chemically equivalent, which simplifies the final deuteration step, ensuring the formation of the desired d2-species without isomeric byproducts.

A variety of methods have been developed for the incorporation of deuterium into aromatic compounds, with the choice of technique often depending on the substrate's reactivity and the desired level of deuteration. bath.ac.uk Deuterium oxide (D₂O) is frequently employed as an inexpensive and readily available deuterium source. tcichemicals.comacs.org

Common techniques include:

Acid/Base-Catalyzed Exchange: This method involves the use of strong acids or bases to facilitate the exchange of aromatic protons with deuterium from a deuterated solvent, typically D₂O. bath.ac.uknus.edu.sg For electron-rich aromatics, acid-catalyzed deuteration can be highly efficient. bath.ac.uk

Metal-Catalyzed H/D Exchange: Transition metal catalysts are widely used to activate C-H bonds for deuteration under milder conditions than acid/base catalysis. nus.edu.sg Catalysts based on rhodium, acs.org ruthenium, nih.gov iron, nih.govrsc.org and cobalt have demonstrated high efficacy. These reactions can be directed by existing functional groups, allowing for precise control over the deuteration site.

Photocatalytic Deuteration: Emerging methods utilize photocatalysis to generate deuterium radicals from D₂O, which can then be incorporated into the aromatic ring, often by cleaving a carbon-halogen bond in a precursor. nus.edu.sg

Table 1: Overview of Deuterium Incorporation Techniques

TechniqueCatalyst/ReagentDeuterium SourceKey Features
Acid-Catalyzed ExchangeStrong acids (e.g., D₂SO₄)D₂OEffective for activated, electron-rich aromatics. bath.ac.uk
Metal-Catalyzed H/D ExchangeRu, Rh, Fe, Co complexesD₂O, Benzene-d6High selectivity, mild conditions, functional group tolerance. acs.orgnih.govnih.govrsc.org
Metal-Free CatalysisTris(pentafluorophenyl)borane (B72294)D₂OAvoids heavy metal contamination, mild conditions. tcichemicals.com
PhotocatalysisSemiconductor catalystsD₂OUtilizes light energy, can involve radical pathways. nus.edu.sg

The synthesis of the non-deuterated precursor, 1,4-Dibromo-2,3-difluorobenzene, is a critical first stage. A direct electrophilic dibromination of 1,2-difluorobenzene (B135520) is challenging due to the formation of multiple isomers. A more regiochemically controlled approach involves building the molecule from a precursor where the substitution pattern is already established.

A plausible synthetic route begins with 2,3-difluoroaniline. This starting material can be nitrated to introduce a nitro group at the para position, followed by reduction to yield 2,3-difluoro-p-phenylenediamine. This diamine is a key intermediate, as the two amino groups can be simultaneously converted to bromo-substituents via a double Sandmeyer reaction. This sequence ensures the desired 1,4-dibromo substitution pattern relative to the 2,3-difluoro core.

The final step towards the target molecule is the deuteration of the synthesized 1,4-Dibromo-2,3-difluorobenzene. Given the deactivating nature of the four halogen substituents, the remaining two C-H bonds at positions 5 and 6 are less reactive. However, specific catalytic systems, such as those employing ruthenium or iron, are capable of activating such C-H bonds for H/D exchange with D₂O. nih.govrsc.org

Advanced Synthetic Routes to 1,4-Dibromo-2,3-difluorobenzene-d2

Advanced synthetic strategies focus on optimizing the multi-step process and employing efficient catalytic methods to maximize yield and purity.

Optimization strategies include:

Precise Temperature Control: The diazotization and Sandmeyer reactions are highly temperature-sensitive. Maintaining low temperatures is essential to prevent the decomposition of the diazonium intermediates.

Stoichiometric Control: Careful control of reagent ratios is necessary to maximize conversion and minimize side reactions.

Purification Methods: Chromatographic techniques are essential for isolating the pure product at each step of the synthesis.

Table 2: Representative Multi-Step Synthesis Pathway and Optimization

StepReactionKey ParametersRepresentative Yield
1Nitration of 2,3-difluoroanilineHNO₃/H₂SO₄, low temperature75-85%
2Reduction of nitro groupSnCl₂/HCl or H₂/Pd-C>90%
3Double Sandmeyer ReactionNaNO₂, HBr, CuBr, low temp.60-70%
4Catalytic H/D ExchangeRu-catalyst, D₂O, heat>95% (Deuterium Inc.)

Catalysis is central to the modern synthesis of deuterated compounds. For the final H/D exchange step in the synthesis of this compound, several catalytic systems could be employed.

Ruthenium-Catalyzed Deuteration: Ruthenium complexes, often used with specific amine additives, can form transient directing groups in situ, enabling selective deuteration of aromatic compounds using D₂O. nih.gov This method is a cost-effective alternative to iridium-based catalysts. nih.gov

Rhodium-Catalyzed Deuteration: Cationic rhodium(III) catalysts have been shown to be effective for the ortho-deuteration of aromatic carboxylic acids using D₂O as both the solvent and deuterium source. acs.org While the substrate here is not a carboxylic acid, related rhodium systems could be adapted.

Iron-Pincer Complex Catalysis: Earth-abundant iron catalysts offer a cost-effective and environmentally benign option for regioselective deuteration. rsc.org These catalysts have shown activity for the deuteration of alcohols and could potentially be applied to halogenated aromatics. rsc.org

Frustrated Lewis Pair (FLP) Catalysis: The use of tris(pentafluorophenyl)borane (B(C₆F₅)₃) as a metal-free catalyst represents a significant advance. tcichemicals.comnih.gov It activates D₂O to facilitate H/D exchange on aromatic and heteroaromatic compounds under mild, metal-free conditions. tcichemicals.com

Derivatization Chemistry of this compound

The synthetic utility of this compound lies in its potential for further chemical modification. The two bromine atoms serve as versatile handles for introducing a wide range of functional groups through cross-coupling reactions. The carbon-bromine bonds are significantly more reactive than the carbon-fluorine and carbon-deuterium bonds under typical cross-coupling conditions.

Potential derivatization reactions include:

Suzuki Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst to form C-C bonds.

Sonogashira Coupling: Palladium/copper-catalyzed reaction with terminal alkynes to create substituted alkynyl-arenes.

Stille Coupling: Palladium-catalyzed coupling with organostannanes.

Buchwald-Hartwig Amination: Palladium-catalyzed formation of C-N bonds with amines.

These transformations allow for the incorporation of the deuterated 2,3-difluorophenyl-1,4-diyl moiety into more complex structures, such as conjugated polymers for organic electronics or as components of biologically active molecules. chemicalbook.com The presence of deuterium provides a valuable label for mechanistic studies of subsequent reactions or for investigating the metabolic fate of pharmaceuticals containing this structural unit, leveraging the kinetic isotope effect.

Selective Functionalization at Bromine Positions

The functionalization of this compound at its bromine-substituted carbons is a key strategy for molecular elaboration. The significant difference in reactivity between the carbon-bromine and carbon-fluorine bonds allows for highly selective transformations. Organometallic chemistry provides the primary routes for this selectivity.

One of the most common methods for selective functionalization is halogen-metal exchange, typically using organolithium reagents like n-butyllithium (n-BuLi) or s-butyllithium (s-BuLi). This reaction preferentially occurs at the more labile C-Br bond over the stronger C-F and C-H/C-D bonds. Studies on similar polyhalogenated fluorobenzenes show that bromine-lithium exchange is a rapid and efficient process, even at low temperatures. psu.edu For 1,4-dibromo-2,3-difluorobenzene, monolithiation would be expected to occur, yielding a lithium intermediate that can be trapped with various electrophiles.

The resulting organolithium species, 4-bromo-2,3-difluoro-1-lithiobenzene-d2, serves as a versatile precursor for introducing a wide range of functional groups. For instance, reaction with an aldehyde or ketone would yield a secondary or tertiary alcohol, respectively.

Subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Sonogashira couplings, are also highly effective for selectively functionalizing the C-Br positions. These reactions are foundational in modern organic synthesis for forming new carbon-carbon bonds. Research on related bromofluoroarenes demonstrates that the C-Br bond is the reactive site for oxidative addition to a Pd(0) catalyst, leaving the C-F and C-D bonds intact. The steric and electronic environment dictates the relative reactivity of the two bromine atoms, although in a symmetrical molecule like 1,4-dibromo-2,3-difluorobenzene, selective mono-functionalization can often be achieved by controlling stoichiometry and reaction conditions.

Table 1: Representative Selective Functionalization Reactions at Bromine Positions on Analogous Bromo-fluoroarenes
SubstrateReagents & ConditionsProductYieldReference
1-Bromo-2,4-difluorobenzene1) LDA, THF, -75°C; 2) Acetone2-(3-Bromo-2,6-difluorophenyl)propan-2-ol50% psu.edu
1,5-Dibromo-2,4-difluorobenzene1) LDA, THF; 2) Acetone2-(3,5-Dibromo-2,6-difluorophenyl)propan-2-ol41% psu.edu
1-Bromo-3,4-difluorobenzene1) n-BuLi, THF, -78°C; 2) Acetone2-(3,4-Difluorophenyl)propan-2-ol51% psu.edu

Reactions Involving Fluorine Substituents on the Deuterated Arene

While the carbon-bromine bond is the primary site for selective functionalization, reactions involving the fluorine substituents can occur under specific, more forcing conditions. The C-F bond is significantly stronger and less reactive than the C-Br bond, making its substitution more challenging.

Nucleophilic aromatic substitution (SNAr) is the principal mechanism for replacing a fluorine atom on the aromatic ring. This reaction requires a potent nucleophile and is greatly facilitated by electron-withdrawing groups positioned ortho or para to the fluorine atom. In the case of this compound, the bromine atoms provide some electron-withdrawing character, but the molecule is not considered highly activated for SNAr. Consequently, harsh reaction conditions, such as high temperatures and strong nucleophiles (e.g., sodium methoxide (B1231860) in DMSO or HMPA), would likely be necessary to achieve substitution of a fluorine atom. Such reactions often suffer from a lack of selectivity, potentially leading to mixtures of products where one or both fluorine atoms are replaced.

Deuterium Retention and Exchange Mechanisms During Reactions

A critical consideration in the synthesis and functionalization of this compound is the stability of the deuterium labels. The carbon-deuterium (C-D) bonds are located at positions 5 and 6 of the benzene ring. Their retention is paramount to the integrity of the isotopically labeled compound.

During the selective functionalization at the bromine positions via organolithium intermediates, there is a potential risk of deuterium loss. Organolithium reagents are strong bases, and if the lithiation is not sufficiently fast and regioselective, they can deprotonate (or deuterate) the aromatic ring. The acidity of the aromatic C-H (or C-D) bonds is increased by the presence of the electron-withdrawing fluorine and bromine atoms. Studies on the lithiation of 1,4-difluorobenzene (B165170) have shown that deprotonation occurs, and the rate-limiting step can be influenced by deuteration, indicating that the C-D bond can be involved in the reaction dynamics. nih.gov However, bromine-lithium exchange is generally much faster than deprotonation, so under carefully controlled conditions (low temperature, short reaction times), the deuterium labels are expected to be largely retained.

In contrast, reactions that proceed under acidic conditions can lead to deuterium-hydrogen (D-H) exchange. For example, electrophilic aromatic substitution reactions that use strong acids (e.g., nitration with H2SO4/HNO3) can readily replace the deuterium atoms with protons from the reaction medium. youtube.com The mechanism involves the reversible formation of a sigma complex (an arenium ion), where the loss of a deuteron (B1233211) (D+) can compete with the loss of a proton (H+). youtube.com

Palladium-catalyzed C-H activation has also emerged as a method for deuteration, which highlights the reversibility of the C-H/C-D bond cleavage under certain transition metal-catalyzed conditions. acs.orgacs.org Therefore, during cross-coupling reactions, while the primary cycle involves the C-Br bond, side reactions involving C-D bond activation could potentially lead to deuterium scrambling or loss, particularly if the reaction conditions are harsh or prolonged. The use of deuterium oxide (D₂O) as a solvent or additive in such reactions can be a strategy to maintain a high level of deuteration in the products. acs.orglibretexts.org

Table 2: Factors Influencing Deuterium Retention in Aromatic Compounds
Reaction TypeConditions Favoring RetentionConditions Risking Exchange/LossMechanism of Exchange/Loss
Organolithium-mediated FunctionalizationLow temperature (-78°C), rapid trapping, use of halogen-metal exchangeElevated temperature, prolonged reaction time, presence of proton sourcesBase-mediated deprotonation/deuteration (metalation)
Acid-Catalyzed Reactions (e.g., EAS)Use of non-acidic conditionsPresence of strong protic acids (e.g., H₂SO₄)Electrophilic substitution (D-H exchange) via arenium ion
Palladium-Catalyzed Cross-CouplingUse of mild ligands and bases, anhydrous conditionsHigh temperature, prolonged reaction times, presence of protic sources (H₂O)Reversible C-H/C-D bond activation by the metal center

Spectroscopic and Structural Elucidation of 1,4 Dibromo 2,3 Difluorobenzene D2

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. In the case of deuterated compounds like 1,4-Dibromo-2,3-difluorobenzene-d2, a combination of different NMR experiments is employed to gain a comprehensive understanding of the molecule's structure and isotopic composition.

1H, 13C, and 19F NMR for Structural Assignments in Deuterated Systems

The structural analysis of this compound relies on a concerted application of ¹H, ¹³C, and ¹⁹F NMR spectroscopy. nih.govnih.gov While the deuteration of the aromatic ring simplifies the ¹H NMR spectrum by reducing the number of proton signals, the remaining signals, if any from residual protons, provide crucial information. The use of deuterated solvents is standard practice in NMR to avoid large solvent peaks in the proton spectrum; this also allows the deuterium (B1214612) signal to be used for locking the magnetic field, ensuring its stability. reddit.com

The ¹³C NMR spectrum reveals the carbon framework of the molecule. In fluorinated aromatic compounds, the carbon signals are split by the neighboring fluorine atoms, resulting in characteristic coupling constants (J-coupling). rsc.org These ¹³C-¹⁹F coupling constants are valuable for assigning the carbon signals to their specific positions within the aromatic ring. rsc.org For instance, the carbons directly bonded to fluorine will exhibit large one-bond coupling constants (¹JCF), while carbons further away will show smaller, long-range couplings.

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. The chemical shifts in the ¹⁹F spectrum are highly sensitive to the electronic environment, and the coupling between fluorine and other nuclei (protons, carbons, and other fluorines) provides a wealth of structural information. nih.govdtic.mil In this compound, the two fluorine atoms are in different chemical environments relative to the bromine and deuterium atoms, which would be reflected in their distinct ¹⁹F chemical shifts and coupling patterns.

NucleusExpected Chemical Shift Range (ppm)Expected Coupling
¹H~7.0-8.0 (for any residual protons)H-F coupling
¹³C~100-150C-F coupling
¹⁹FSpecific to fluorine environmentF-F coupling, F-D coupling

Deuterium NMR (²H NMR) for Positional Purity and Isotopic Enrichment Assessment

Deuterium (²H) NMR spectroscopy is a direct and powerful method for confirming the position and extent of deuteration in a molecule. magritek.com The ²H NMR spectrum of this compound would be expected to show signals corresponding to the deuterium atoms on the aromatic ring. The chemical shifts in ²H NMR are very similar to those in ¹H NMR, allowing for straightforward spectral interpretation based on knowledge of the proton spectrum. sigmaaldrich.com

The key advantages of ²H NMR in this context are:

Verification of Deuteration: The presence of signals in the ²H NMR spectrum, coupled with the absence of corresponding signals in the ¹H NMR spectrum, confirms the successful incorporation of deuterium. magritek.com

Positional Isomerism: ²H NMR can distinguish between different positional isomers if the deuteration is not specific to the intended positions.

Quantitative Analysis: Under appropriate experimental conditions, the integration of ²H NMR signals can be used to determine the isotopic enrichment (atom % D) at each deuterated site. sigmaaldrich.comnih.gov This is particularly useful for highly deuterated compounds where proton NMR is limited by weak residual signals. sigmaaldrich.com

High-resolution ²H NMR can also provide information about spin-spin coupling constants involving deuterium, which can further aid in structural confirmation. epa.gov

Multi-dimensional NMR Techniques for Complex Spectral Interpretation

For molecules with complex and overlapping NMR spectra, multi-dimensional NMR techniques are essential for unambiguous signal assignment. nih.govwiley.com These experiments correlate signals from different nuclei, providing a more detailed picture of the molecular connectivity.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to identify any proton-proton coupling networks, although for a highly deuterated compound like this compound, its utility would be limited to correlating any residual proton signals.

HSQC (Heteronuclear Single Quantum Coherence): A ¹H-¹³C HSQC experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. This is invaluable for assigning carbon resonances.

Deuterium-Carbon Correlation: Specialized 2D NMR sequences can be used to correlate deuterium and carbon signals, which is particularly helpful for assigning resonances in overcrowded deuterium spectra. nih.gov

By combining the information from these one- and two-dimensional NMR experiments, a complete and unambiguous assignment of all the signals in the ¹H, ¹³C, ¹⁹F, and ²H NMR spectra of this compound can be achieved.

Mass Spectrometry (MS) Applications in Deuterated Aromatic Research

Mass spectrometry is a crucial analytical technique that complements NMR spectroscopy by providing information about the molecular weight, elemental composition, and isotopic distribution of a compound.

High-Resolution Mass Spectrometry for Elemental Composition and Isotopic Purity

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a molecule. mdpi.commdpi.com For this compound, HRMS would be used to confirm the presence of carbon, bromine, fluorine, and deuterium in the correct proportions. The high resolving power of modern mass spectrometers allows for the differentiation of ions with very similar masses, which is essential for unambiguous formula determination. nih.gov

Furthermore, HRMS is instrumental in assessing the isotopic purity of the compound. researchgate.netnih.gov The mass spectrum will show a characteristic isotopic pattern due to the presence of the two bromine atoms (⁷⁹Br and ⁸¹Br) and the incorporation of deuterium. The relative intensities of the isotopic peaks can be compared to the theoretically calculated pattern to confirm the level of deuteration and ensure the absence of significant amounts of undeuterated or partially deuterated species. nih.gov

IsotopeNatural Abundance (%)
¹²C98.93
¹³C1.07
¹H99.985
²H (D)0.015
¹⁹F100
⁷⁹Br50.69
⁸¹Br49.31

Isotope Dilution Mass Spectrometry Methodologies

Isotope dilution mass spectrometry (IDMS) is a highly accurate quantitative technique that utilizes isotopically labeled compounds as internal standards. wikipedia.org this compound, once its identity and isotopic purity are rigorously established, is an ideal candidate for use as an internal standard in IDMS analyses.

The principle of IDMS involves adding a known amount of the deuterated standard to a sample containing the non-deuterated analyte of interest (1,4-Dibromo-2,3-difluorobenzene). wikipedia.orgyoutube.com The mixture is then analyzed by mass spectrometry, and the ratio of the signal from the deuterated standard to the signal from the non-deuterated analyte is measured. Because the standard and the analyte are chemically identical, they behave in the same way during sample preparation and analysis, which corrects for any sample loss or variations in instrument response. libretexts.org This allows for very precise and accurate quantification of the analyte, with uncertainties often being reduced to less than 1%. wikipedia.org IDMS is considered a primary measurement method and is widely used in applications demanding high accuracy, such as the certification of reference materials. nih.govrsc.org

Vibrational Spectroscopy Studies (IR, Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for probing the structural details of molecules. The vibrational modes of a molecule are highly sensitive to its mass distribution and geometry. Consequently, the substitution of hydrogen with its heavier isotope, deuterium, induces noticeable shifts in the vibrational frequencies, providing a precise method for spectral assignment and structural analysis.

Computational methods, particularly Density Functional Theory (DFT), are instrumental in predicting and interpreting the vibrational spectra of molecules. By calculating the normal modes of vibration, DFT allows for the theoretical determination of IR and Raman spectra, which can then be compared with experimental data or used to predict the spectra of novel or uncharacterized compounds like this compound.

The substitution of the two hydrogen atoms in 1,4-Dibromo-2,3-difluorobenzene with deuterium to form this compound results in significant and predictable shifts in its vibrational spectrum. The primary cause of these shifts is the increase in the reduced mass of the vibrating system upon isotopic substitution. According to Hooke's Law for a simple harmonic oscillator, the vibrational frequency is inversely proportional to the square root of the reduced mass.

The most pronounced effect of deuteration is observed in the C-H stretching vibrations. The typical C-H stretching frequency in aromatic compounds appears in the 3100-3000 cm⁻¹ region. Upon substitution with deuterium, the corresponding C-D stretching vibrations are expected to shift to a lower frequency, approximately in the 2300-2200 cm⁻¹ range. This is due to the doubling of the mass of the hydrogen atom, which leads to a frequency shift by a factor of approximately 1/√2 (approximately 0.707). youtube.com

Similarly, C-H in-plane and out-of-plane bending vibrations, which occur at lower frequencies than stretching modes, also experience a downward shift upon deuteration. These shifts, although smaller in magnitude than those of the stretching modes, are crucial for assigning specific vibrational modes and confirming the presence of deuterium in the molecule. libretexts.org Vibrations of the carbon skeleton and the C-F and C-Br bonds are less affected by deuteration, as the relative change in the reduced mass for these modes is much smaller. libretexts.org

Below is a theoretical data table illustrating the expected vibrational shifts for key modes in this compound compared to its non-deuterated counterpart, based on established principles of isotope effects in vibrational spectroscopy.

Vibrational ModeExpected Frequency Range (C₆H₂Br₂F₂) (cm⁻¹)Expected Frequency Range (C₆D₂Br₂F₂) (cm⁻¹)
Aromatic C-H/C-D Stretch3100 - 30002300 - 2200
Aromatic C-H/C-D In-plane Bend1300 - 1000950 - 750
Aromatic C-H/C-D Out-of-plane Bend900 - 675700 - 500
C-F Stretch1300 - 11001300 - 1100 (minor shift)
C-Br Stretch750 - 550750 - 550 (minor shift)
Ring Vibrations1600 - 14001600 - 1400 (minor shifts)

The vibrational spectrum of a molecule provides a unique "fingerprint" that is determined by its specific three-dimensional structure. For a molecule like this compound, which has a rigid planar structure, vibrational spectroscopy can confirm its conformation and symmetry. The molecule belongs to the C₂ᵥ point group, and group theory can be used to predict the number of IR and Raman active modes.

The combination of IR and Raman spectroscopy is particularly powerful due to their different selection rules. For a molecule with a center of inversion, a given vibrational mode cannot be both IR and Raman active (the rule of mutual exclusion). While this compound does not possess a center of inversion, the complementary nature of IR and Raman spectra still provides a comprehensive picture of its vibrational modes.

The presence and positions of specific bands in the IR and Raman spectra can be used to confirm the substitution pattern of the benzene (B151609) ring. For instance, the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region of the IR spectrum is characteristic of the substitution pattern of the benzene ring. By comparing the computationally predicted spectra with these established patterns, the conformational integrity of the molecule can be verified.

Electronic Spectroscopy (UV-Vis) and Optical Properties of Deuterated Analogs

Electronic spectroscopy, specifically UV-Visible (UV-Vis) spectroscopy, probes the electronic transitions within a molecule. For aromatic compounds like this compound, the UV-Vis spectrum is dominated by π → π* transitions of the benzene ring. The substitution of hydrogen with deuterium generally has a negligible effect on the electronic energy levels and therefore on the position of the main absorption bands (λ_max). This is because the electronic potential energy surface of the molecule is largely independent of the nuclear mass.

However, subtle changes in the vibronic structure of the electronic transitions can be observed. Vibronic coupling refers to the interaction between electronic and vibrational transitions. Since deuteration alters the vibrational frequencies, the fine structure of the electronic absorption bands, which arises from simultaneous electronic and vibrational excitations, can be affected. This can lead to a sharpening of the vibronic bands in the deuterated species due to the lower density of vibrational states.

The electronic transitions of substituted benzenes are well-characterized. The primary π → π* transitions for benzene itself occur around 184 nm, 204 nm, and 256 nm. The substitution with halogens and the resulting change in symmetry and electronic structure cause shifts in these absorption bands, typically to longer wavelengths (a bathochromic shift).

Below is a theoretical data table of the expected UV-Vis absorption maxima for 1,4-Dibromo-2,3-difluorobenzene and its deuterated analog, based on the known behavior of similar compounds.

CompoundExpected λ_max (nm) for π → π* Transitions
1,4-Dibromo-2,3-difluorobenzene~260 - 280
This compound~260 - 280

The optical properties, such as molar absorptivity (ε), are also not expected to change significantly upon deuteration. The intensity of an electronic transition is primarily governed by the transition dipole moment, which is an electronic property and thus largely unaffected by isotopic substitution.

Future Directions and Emerging Research Avenues for 1,4 Dibromo 2,3 Difluorobenzene D2

Development of Novel Deuteration Strategies

The synthesis of specifically labeled compounds like 1,4-Dibromo-2,3-difluorobenzene-d2 relies on the continuous innovation of deuteration methods. Future research is directed towards developing more efficient, selective, and scalable strategies to introduce deuterium (B1214612) into aromatic systems, particularly those that are electron-deficient or sterically hindered.

Recent breakthroughs in catalysis offer promising pathways. csbsju.eduresearchgate.net Methodologies such as transition metal-catalyzed hydrogen isotope exchange (HIE) are at the forefront of this endeavor. researchgate.netresearchgate.net Catalysts based on platinum, iridium, and palladium have demonstrated efficacy in promoting H-D exchange in arenes. nih.govmdpi.com For instance, platinum on carbon (Pt/C) and iridium on carbon (Ir/C) have been shown to be effective for the deuteration of various arenes, including those with fluorine substituents, at room temperature using D₂O as the deuterium source. nih.govmdpi.com Furthermore, iron catalysis is emerging as a cost-effective and environmentally benign alternative for HIE reactions. nih.gov

A significant challenge in the synthesis of polyhalogenated deuterated aromatics is achieving high levels of deuterium incorporation without side reactions. Superelectrophile catalysis presents a novel solution for the exhaustive deuteration of electron-deficient aryl halides. rsc.orgmdpi-res.comnih.gov This method utilizes highly reactive silylium/arenium ions to promote H/D exchange, proving effective even for challenging substrates and allowing for the preparation of previously inaccessible perdeuterated aryl halides. rsc.orgmdpi-res.comnih.gov

Photocatalytic deuteration is another rapidly advancing field, offering mild reaction conditions and high selectivity. nih.gov Visible-light-mediated approaches can facilitate the deuteration of a wide range of organic molecules, and future work will likely focus on adapting these methods for polyhalogenated benzenes. nih.gov The development of flow synthesis systems for deuteration is also gaining traction, promising scalable and on-demand production of deuterated compounds with reduced waste. pkusz.edu.cn

Deuteration StrategyCatalyst/ReagentKey AdvantagesPotential for this compound
Metal-Catalyzed H/D Exchange Pt/C, Ir/C, Pd/C, Fe-based catalystsHigh efficiency, can use D₂O as deuterium source. nih.govmdpi.comnih.govHigh potential for direct deuteration of the non-deuterated precursor.
Superelectrophile Catalysis Silylium/arenium ionsEffective for electron-deficient aryl halides, high deuterium incorporation. rsc.orgmdpi-res.comnih.govHighly suitable for the perdeuteration of the aromatic ring.
Photocatalytic Deuteration Visible-light photocatalystsMild conditions, high selectivity. nih.govOffers a potentially milder route to deuteration, minimizing side reactions.
Flow Synthesis Membrane-type reactorsScalable, on-demand synthesis, reduced waste. pkusz.edu.cnEnables efficient and controlled large-scale production.

Exploration of New Reactivity Modes and Synthetic Transformations

The two bromine atoms in this compound serve as versatile handles for a variety of synthetic transformations, primarily through cross-coupling reactions. Future research will likely focus on exploring novel reactivity modes, particularly those influenced by the presence of deuterium, and expanding the synthetic utility of this building block.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application to fluorinated and deuterated substrates is an active area of research. nih.govnih.govwikipedia.org The development of new ligand systems is crucial for controlling the reactivity and selectivity of these transformations. For instance, stereodivergent palladium catalysis has been used for the C–F bond functionalization of gem-difluoroalkenes, a strategy that could potentially be adapted for the selective functionalization of the C-Br bonds in this compound. mdpi.com The synthesis of complex molecules often relies on the sequential and selective functionalization of multiple reactive sites. The differential reactivity of the C-Br bonds in this molecule could be exploited for stepwise cross-coupling reactions to build intricate molecular architectures.

The kinetic isotope effect (KIE), the change in reaction rate upon isotopic substitution, is a powerful tool for elucidating reaction mechanisms. csbsju.eduelsevierpure.comnih.govresearchgate.netuwaterloo.ca In the context of this compound, the C-D bonds are not typically broken during standard cross-coupling reactions, leading to what is known as a secondary kinetic isotope effect. nih.gov While smaller than primary KIEs, these effects can still provide valuable insights into the transition state of the reaction. nih.gov Future research could involve precise kinetic studies of cross-coupling reactions using this deuterated substrate to probe the nature of the organometallic intermediates and the mechanism of oxidative addition and reductive elimination steps.

Furthermore, emerging areas such as difluorocarbene transfer reactions catalyzed by palladium could open up new synthetic routes starting from halogenated aromatics. researchgate.net Investigating the compatibility and reactivity of this compound in such novel transformations will be a key research direction.

Advanced Materials Research with Deuterated Halogenated Aromatics

The unique properties of deuterated compounds make them highly valuable in the field of advanced materials. nih.govsynquestlabs.com The replacement of hydrogen with deuterium can enhance the stability and performance of organic electronic materials, and this compound is a promising precursor for such materials. nih.gov

One of the most promising applications is in the development of deuterated liquid crystals. nih.gov Research has shown that deuterated liquid crystalline materials can exhibit increased photochemical stability compared to their non-deuterated counterparts. nih.gov The synthesis of novel liquid crystals containing the 2,3-difluorophenyl moiety is an active area of research, and the incorporation of deuterium via precursors like this compound could lead to materials with superior performance and longevity for display technologies. nih.govmdpi-res.com

In the realm of organic electronics, particularly organic light-emitting diodes (OLEDs), deuteration has been shown to significantly improve device lifetime and efficiency. The C-D bond is stronger than the C-H bond, making deuterated organic semiconductors more resistant to degradation. nih.gov Given that 1,4-Dibromo-2,3-difluorobenzene is used in the synthesis of conjugated polymers for organic photovoltaics, its deuterated analogue is a prime candidate for creating more robust and efficient materials for a range of optoelectronic devices.

Moreover, deuterated materials are invaluable tools for materials characterization. Neutron scattering techniques, for which there is a significant difference in the scattering cross-section between hydrogen and deuterium, can be used to probe the structure and dynamics of polymer chains and other soft matter. By selectively incorporating this compound into a polymer backbone, researchers can gain detailed insights into the material's morphology and behavior at the molecular level, which is crucial for designing next-generation materials.

Application AreaBenefit of DeuterationRelevance of this compound
Deuterated Liquid Crystals Increased photochemical stability. nih.govPrecursor for novel, more durable liquid crystal materials. nih.govmdpi-res.com
Organic Electronics (OLEDs, OPVs) Enhanced device lifetime and efficiency due to stronger C-D bonds. nih.govBuilding block for more stable and efficient deuterated conjugated polymers.
Neutron Scattering Studies Provides contrast for probing material structure and dynamics.Enables detailed characterization of polymers and other materials incorporating this unit.

Interdisciplinary Applications in Chemical Physics and Theoretical Chemistry

The precise molecular structure and isotopic composition of this compound make it an ideal model system for fundamental studies in chemical physics and theoretical chemistry.

In chemical physics, high-resolution spectroscopic techniques can be employed to study the subtle effects of deuterium substitution on molecular structure and dynamics. Microwave spectroscopy, for instance, can provide highly accurate rotational constants, which can be used to precisely determine bond lengths and angles. Comparing the microwave spectrum of this compound with its non-deuterated isotopologue can reveal minute changes in the molecular geometry upon deuteration. Similarly, vibrational spectroscopy (Infrared and Raman) can probe the changes in vibrational frequencies of the C-D bonds compared to C-H bonds, providing data to validate and refine theoretical models of molecular vibrations. nih.gov

Theoretical chemistry plays a crucial role in understanding and predicting the properties and reactivity of molecules. Density Functional Theory (DFT) and other computational methods can be used to calculate the vibrational spectra and other properties of this compound. nih.govresearchgate.net Comparing these theoretical predictions with experimental data allows for the refinement of computational models, leading to a deeper understanding of the electronic structure and bonding in halogenated aromatic systems.

Furthermore, the study of kinetic isotope effects (KIEs) in reactions involving this molecule is a rich area for both experimental and theoretical investigation. csbsju.eduelsevierpure.comnih.govresearchgate.netuwaterloo.ca Theoretical calculations can model the transition states of reactions and predict the magnitude of the KIE, which can then be compared with experimental measurements. researchgate.net This synergy between theory and experiment is essential for building accurate models of reaction mechanisms, particularly for complex processes like C-H bond activation and cross-coupling reactions. elsevierpure.comresearchgate.netuwaterloo.ca The insights gained from studying a well-defined system like this compound can have broad implications for understanding reactivity across a wide range of chemical systems.

Q & A

Q. How should researchers safely handle 1,4-Dibromo-2,3-difluorobenzene-d₂ to mitigate health risks?

Methodological Answer:

  • Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Use a fume hood or well-ventilated workspace to avoid inhalation of vapors or aerosols .
  • Exposure Control: Implement local exhaust ventilation and ensure access to emergency eyewash stations and safety showers. Avoid skin/eye contact and ingestion by adhering to strict lab hygiene protocols .
  • Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials (e.g., strong acids/alkalis, oxidizers) .

Q. What are the key steps in synthesizing and purifying 1,4-Dibromo-2,3-difluorobenzene-d₂?

Methodological Answer:

  • Synthesis: Begin with fluorination of bromobenzene derivatives using deuterated reagents (e.g., D₂O or deuterated acids) to introduce deuterium. Bromination is typically achieved via electrophilic substitution under controlled conditions (e.g., Br₂/FeBr₃ catalysis) .
  • Purification: Use column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization from non-polar solvents (e.g., dichloromethane/hexane mixtures). Monitor purity via GC-MS or HPLC .

Q. How can spectroscopic techniques validate the structure and purity of 1,4-Dibromo-2,3-difluorobenzene-d₂?

Methodological Answer:

  • NMR: Analyze ¹H/¹³C NMR to confirm deuterium incorporation (absence of proton signals at specific positions) and assess substitution patterns. ¹⁹F NMR can verify fluorine environments .
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 273.89 for C₆D₂Br₂F₂) and isotopic patterns consistent with bromine/deuterium .
  • Elemental Analysis: Match experimental C, H, Br, and F percentages to theoretical values (e.g., C: 26.32%, Br: 58.41%, F: 13.91%) .

Advanced Research Questions

Q. How do isotopic (deuterium) effects influence reaction pathways in cross-coupling reactions involving 1,4-Dibromo-2,3-difluorobenzene-d₂?

Methodological Answer:

  • Kinetic Isotope Effects (KIE): Design Suzuki-Miyaura coupling experiments with deuterated vs. non-deuterated substrates. Compare reaction rates (e.g., via pseudo-first-order kinetics) to quantify KIE. Use DFT calculations to model transition states and isotope-dependent activation barriers .
  • Product Distribution: Analyze regioselectivity in palladium-catalyzed reactions (e.g., preferential coupling at bromine vs. fluorine sites) using LC-MS or X-ray crystallography .

Q. How should researchers resolve contradictions between experimental data and published physicochemical properties of 1,4-Dibromo-2,3-difluorobenzene-d₂?

Methodological Answer:

  • Data Validation: Cross-reference experimental results (e.g., melting point, solubility) with multiple independent sources. Replicate measurements using standardized protocols (e.g., DSC for thermal stability) .
  • Error Analysis: Investigate potential impurities (e.g., via TLC or GC-MS) or solvent interactions affecting properties. For stability discrepancies, test compound integrity under varying storage conditions (light, humidity) .

Q. What experimental designs are optimal for studying thermal decomposition products of 1,4-Dibromo-2,3-difluorobenzene-d₂ under high-temperature conditions?

Methodological Answer:

  • Thermogravimetric Analysis (TGA): Monitor mass loss at controlled heating rates (e.g., 10°C/min in N₂ atmosphere) to identify decomposition onset temperatures .
  • Gas Chromatography-Mass Spectrometry (GC-MS): Trap volatile decomposition byproducts (e.g., HBr, DF) using cold traps or sorbent tubes. Compare fragmentation patterns to reference libraries .
  • In Situ FTIR: Characterize real-time gas-phase intermediates (e.g., fluorinated aromatics) during pyrolysis .

Tables for Key Data

Q. Table 1: Hazard Classification and Control Measures

Hazard TypeClassification (EC 1272/2008)Control Measures
Acute Toxicity (Oral)Category 4Use fume hood, avoid ingestion
Skin Corrosion/IrritationCategory 1BWear nitrile gloves and lab coats
Severe Eye DamageCategory 1Safety goggles and face shields
Respiratory IrritationCategory 3Local exhaust ventilation
Source:

Q. Table 2: Stability and Incompatibility Data

ConditionCompatibility/Reactivity
Thermal StabilityStable up to 200°C (decomposes)
Incompatible MaterialsStrong acids, oxidizers
Hazardous DecompositionHBr, HF, CO under fire
Source:

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.